molecular formula C12H13IO4 B13669604 4-(tert-Butoxycarbonyl)-2-iodobenzoic acid

4-(tert-Butoxycarbonyl)-2-iodobenzoic acid

Cat. No.: B13669604
M. Wt: 348.13 g/mol
InChI Key: ZGMIRWRRDLDAGZ-UHFFFAOYSA-N
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Description

4-(tert-Butoxycarbonyl)-2-iodobenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group and an iodine atom attached to a benzoic acid core. This compound is significant in organic synthesis, particularly in the protection of amines and in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butoxycarbonyl)-2-iodobenzoic acid typically involves the iodination of a benzoic acid derivative followed by the introduction of the Boc protecting group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom onto the aromatic ring. The Boc group can be introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxycarbonyl)-2-iodobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(tert-Butoxycarbonyl)-2-iodobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(tert-Butoxycarbonyl)-2-iodobenzoic acid involves its role as a protecting group and a reactive intermediate:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(tert-Butoxycarbonyl)-2-iodobenzoic acid is unique due to the presence of both the Boc protecting group and the iodine atom, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H13IO4

Molecular Weight

348.13 g/mol

IUPAC Name

2-iodo-4-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid

InChI

InChI=1S/C12H13IO4/c1-12(2,3)17-11(16)7-4-5-8(10(14)15)9(13)6-7/h4-6H,1-3H3,(H,14,15)

InChI Key

ZGMIRWRRDLDAGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)C(=O)O)I

Origin of Product

United States

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